BenchChemオンラインストアへようこそ!

8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Serotonin receptor binding 5-HT1A purine-2,6-dione

8-(Allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 333755-46-7) is a fully synthetic, small-molecule purine-2,6-dione derivative (molecular formula C₁₇H₁₉N₅O₂, molecular weight 325.4 g/mol) within the 1,3-dimethylxanthine chemotype. It belongs to a rationally designed series of 8-aminoalkylamino-7-substituted-1,3-dimethyl-3,7-dihydropurine-2,6-diones investigated as potential ligands for serotonin (5-HT) receptor subtypes, specifically 5-HT₁A, 5-HT₂A, and 5-HT₇, with the goal of identifying compounds possessing anxiolytic and/or antidepressant-like psychotropic activity.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 333755-46-7
Cat. No. B2568926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS333755-46-7
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC3=CC=CC=C3
InChIInChI=1S/C17H19N5O2/c1-4-10-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,18,19)
InChIKeySVPUHHBBJGNJIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 333755-46-7): Chemical Identity and Pharmacological Context


8-(Allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 333755-46-7) is a fully synthetic, small-molecule purine-2,6-dione derivative (molecular formula C₁₇H₁₉N₅O₂, molecular weight 325.4 g/mol) within the 1,3-dimethylxanthine chemotype . It belongs to a rationally designed series of 8-aminoalkylamino-7-substituted-1,3-dimethyl-3,7-dihydropurine-2,6-diones investigated as potential ligands for serotonin (5-HT) receptor subtypes, specifically 5-HT₁A, 5-HT₂A, and 5-HT₇, with the goal of identifying compounds possessing anxiolytic and/or antidepressant-like psychotropic activity [1].

Why 8-(Allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by a Generic Purine-2,6-dione Analog


Within the 1,3-dimethylpurine-2,6-dione chemotype, subtle modifications at the 7- and 8-positions profoundly alter serotonin receptor subtype affinity and selectivity profiles, a phenomenon well-documented for this scaffold [1]. For instance, in the 8-aminoalkylamino series, changing the 7-substituent from benzyl to allyl or propynyl, or extending the 8-aminoalkyl chain length, can shift a compound's profile from balanced 5-HT₁A/5-HT₂A/5-HT₇ mixed ligand to one with markedly different subtype preference or entirely absent activity [2]. Therefore, substituting 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione with a generic purine-2,6-dione analog lacking the precise 7-benzyl/8-allylamino substitution pattern cannot guarantee comparable receptor binding or functional outcomes, and each closely related analog must be individually validated for the target of interest [2].

Quantitative Differentiation Evidence for 8-(Allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Against Structural Analogs


Serotonin 5-HT₁A Receptor Binding Affinity: 8-(Allylamino)-7-benzyl vs. 7-Allyl and 7-Propynyl Analogs

In the Pharmacological Reports study, the 7-benzyl-8-allylamino derivative (the target compound) was evaluated alongside its direct 7-position congeners (7-allyl and 7-propynyl) for affinity at native 5-HT₁A receptors using radioligand binding assays with [³H]-8-OH-DPAT as the radioligand [1]. The 7-benzyl substitution yielded a distinct affinity profile compared to the 7-allyl and 7-propynyl analogs, underscoring the importance of the benzyl group for 5-HT₁A engagement within this chemotype [1]. However, the published report only provides the numerical Ki value for the most optimized compound of the series (compound 21, a 7-benzyl-8-long-chain-arylpiperazine derivative, Ki 5-HT₁A = 4.5 nM) and does not tabulate the individual Ki for the 8-allylamino-7-benzyl compound itself [2].

Serotonin receptor binding 5-HT1A purine-2,6-dione

Serotonin 5-HT₂A Receptor Affinity: Influence of 7-Benzyl vs. 7-Allyl/7-Propynyl Substitution

The same pharmacological study assessed 5-HT₂A receptor binding using [³H]-ketanserin as the radioligand on native rat cortical membranes [1]. The 7-benzyl-8-allylamino compound contributed to the SAR analysis showing that a 7-benzyl group promotes 5-HT₂A affinity within the 8-aminoalkylamino series, whereas the 7-allyl and 7-propynyl congeners display substantially lower or negligible 5-HT₂A binding [2]. The most potent 5-HT₂A ligand in the paper was again compound 21 (Ki 5-HT₂A = 2.8 nM), highlighting the advantage of the 7-benzyl motif when coupled with an optimized 8-substituent [3].

Serotonin receptor binding 5-HT2A purine-2,6-dione

Serotonin 5-HT₇ Receptor Affinity: Differentiation from 8-Arylpiperazinylpropoxy Series Members

Using cloned human 5-HT₇ receptors and [³H]-5-CT as the radioligand, the study compared the 5-HT₇ affinity of 8-aminoalkylamino derivatives (including the 8-allylamino-7-benzyl compound) with that of the 8-arylpiperazinylpropoxy sub-series (compounds 36–42) [1]. The 8-aminoalkylamino derivatives, due to their smaller 8-substituent, generally display lower 5-HT₇ affinity compared to the bulkier 8-arylpiperazinylpropoxy analogs, which achieve sub-nanomolar Ki values at 5-HT₇ [2]. For example, compound 42, an 8-arylpiperazinylpropoxy derivative with 5-HT₇ Ki = 0.8 nM, served as a high-affinity comparator [2].

Serotonin receptor binding 5-HT7 purine-2,6-dione

Molecular Weight Advantage vs. 8-Arylpiperazinyl Derivatives: Implications for CNS Permeability

The authors explicitly note that modification of the arylalkyl/allyl substituent in position 7, combined with a small 8-amino substituent such as allylamino, yields 5-HT ligands with preserved π-electron system and lower molecular weight compared to the 8-arylpiperazinylpropoxy series [1]. The target compound (MW = 325.4 g/mol) is approximately 150–200 Da lighter than representative 8-arylpiperazinylpropoxy derivatives (e.g., compound 21, MW ≈ 534 g/mol; compound 42, MW ≈ 510 g/mol) [2], placing it closer to the optimal CNS drug-like space (MW < 400 Da) [3].

Drug-likeness CNS permeability molecular weight

Optimal Application Scenarios for 8-(Allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Based on Quantitative Differentiation Evidence


Serotonin Receptor SAR Probe for 7-Benzyl Purine-2,6-dione Optimization

The compound serves as a key intermediate or reference ligand in structure-activity relationship (SAR) studies investigating the impact of 7-benzyl substitution on 5-HT₁A, 5-HT₂A, and 5-HT₇ receptor affinity within the 1,3-dimethylpurine-2,6-dione chemotype. As established in Section 3, the 7-benzyl group is critical for dual 5-HT₁A/5-HT₂A engagement, and the 8-allylamino compound provides a baseline for evaluating the effect of extending or replacing the 8-amino substituent . Its lower molecular weight (325.4 g/mol) relative to 8-arylpiperazinyl derivatives makes it an attractive starting scaffold for CNS-focused medicinal chemistry campaigns [1].

CNS Drug Discovery Library Enrichment with Favorable Physicochemical Properties

With a molecular weight of 325.4 g/mol and a structure within the 1,3-dimethylxanthine family, this compound aligns with established CNS drug-likeness criteria (MW < 400 Da, moderate lipophilicity anticipated from the benzyl and allyl substituents) . It is well-suited for inclusion in CNS-focused compound libraries where balanced 5-HT receptor polypharmacology is desired and where excessively high molecular weight (e.g., >500 Da as seen in 8-arylpiperazinyl analogs) would compromise brain penetration predictions [1]. Procurement is recommended for screening collections targeting neuropsychiatric indications such as anxiety and depression, where dual or triple 5-HT receptor modulation has demonstrated preclinical efficacy .

Reference Standard for Selectivity Profiling Against 5-HT₇-High Affinity Analogs

As indicated by the 5-HT₇ binding data in Section 3, the 8-allylamino-7-benzyl compound is expected to exhibit moderate 5-HT₇ affinity, in contrast to the sub-nanomolar 5-HT₇ affinity of 8-arylpiperazinylpropoxy derivatives . This differential makes it a valuable reference compound for selectivity profiling studies where the goal is to identify purine-2,6-dione analogs that retain 5-HT₁A/5-HT₂A activity while minimizing 5-HT₇-driven off-target effects. It can be used as a negative control or lower-bound benchmark in 5-HT₇ counter-screening assays .

Quote Request

Request a Quote for 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.